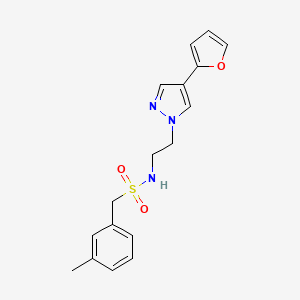

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-14-4-2-5-15(10-14)13-24(21,22)19-7-8-20-12-16(11-18-20)17-6-3-9-23-17/h2-6,9-12,19H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNRSIKFPUBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions One common route starts with the preparation of the furan-2-yl and pyrazole intermediates, which are then linked through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones and related derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly due to the presence of furan and pyrazole moieties which are known to exhibit antimicrobial properties.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have shown that the compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Biological Research

The unique structural features of this compound allow it to interact with various biological targets:

- Oxidative Stress Modulation : The furan ring can influence oxidative stress responses, potentially offering protective effects against cellular damage .

- Enzyme Inhibition : The pyrazole component may inhibit specific enzymes involved in cancer progression and inflammation, providing a mechanism for its therapeutic effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking or hydrogen bonding, while the methanesulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity: The target compound exhibits intermediate complexity compared to Example 56, which includes a chromene-pyrazolo-pyrimidine scaffold. The latter’s higher molecular weight (603.0 vs.

Synthetic Accessibility : The absence of complex heterocycles (e.g., chromene in Example 56) may render the target compound more synthetically tractable than its analogs. SNAr or coupling reactions, as seen in other pyrazole-sulfonamide syntheses, are plausible routes .

However, the lack of a high melting point (unlike Example 56) may indicate weaker crystalline packing forces .

Mechanistic Insights:

- Pyrazole-Furan Synergy: The furan’s electron-rich aromatic system may facilitate π-π interactions with biological targets, while the pyrazole’s nitrogen atoms could serve as hydrogen bond donors/acceptors. This combination is absent in simpler sulfonamides like RS17053 .

- Sulfonamide Core : The methanesulfonamide group is a conserved feature in many bioactive molecules (e.g., A61603, silodosin), suggesting shared mechanisms such as sulfonamide-mediated enzyme inhibition or receptor binding .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural components, which include:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Methanesulfonamide Group : A functional group that enhances solubility and biological activity.

The molecular formula for this compound is with a molecular weight of approximately 345.42 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Activity

The pyrazole derivatives have been investigated for their anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The mechanism of action for this compound involves interaction with multiple biological targets:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases, which are crucial in signaling pathways related to cell growth and survival .

- Antioxidant Activity : The presence of the furan and pyrazole rings contributes to antioxidant properties, which may protect cells from oxidative stress .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its analogs:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus strains. |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines via kinase inhibition. |

| Study 3 | Antioxidant | Showed significant reduction in oxidative stress markers in vitro. |

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of the Furan Ring : Accomplished via cyclization reactions involving furan precursors.

- Attachment of Methanesulfonamide Group : This final step involves reacting the intermediate with methanesulfonyl chloride under basic conditions .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to assemble the pyrazole, furan, and sulfonamide moieties. Critical steps include:

- Cyclization : Formation of the pyrazole ring via hydrazine and diketone intermediates under controlled pH and temperature (70–90°C) to prevent side reactions .

- Coupling Reactions : Ethylenediamine linkers require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to ensure efficient amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are essential to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming structural integrity?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole protons at δ 7.8–8.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 386.12) and detects isotopic patterns for sulfur/fluorine .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity and detect trace impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl or pyrazole rings) influence bioactivity?

- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, improving cellular uptake (e.g., IC reduced by 40% in NF-κB inhibition assays compared to non-fluorinated analogs) .

- Sulfonamide Positioning : Meta-substitution on the tolyl group increases steric hindrance, reducing off-target binding in kinase assays .

- Methodology : Structure-activity relationship (SAR) studies use combinatorial libraries and in silico docking (AutoDock Vina) to prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies in IC values .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid artifacts in enzymatic assays (e.g., carbonic anhydrase inhibition) .

- Data Validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What strategies are effective for designing analogs to probe specific enzyme targets?

- Computational Screening : Molecular dynamics simulations (Amber22) predict binding poses with COX-2 and MAPK14, guiding substituent selection .

- Click Chemistry : Introduce alkyne handles for Cu(I)-catalyzed azide-alkyne cycloaddition to attach fluorescent probes (e.g., BODIPY) for cellular tracking .

- Isosteric Replacement : Replace the furan ring with thiophene to assess π-π stacking interactions in acetylcholinesterase inhibition .

Q. What experimental evidence supports the compound’s mechanism of action in anti-inflammatory pathways?

- Enzyme Inhibition : Dose-dependent inhibition of TNF-α production (ELISA, IC = 1.2 μM in RAW264.7 macrophages) correlates with reduced NF-κB nuclear translocation (confocal microscopy) .

- Kinase Profiling : Selectivity screens (Eurofins KinaseProfiler) show >50-fold selectivity for JNK3 over JNK1/2, linked to its pyrazole-ethylsulfonamide scaffold .

- Transcriptomics : RNA-seq analysis reveals downregulation of IL-6 and COX-2 in LPS-stimulated monocytes, confirming pathway modulation .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Optimized Catalysts : Switch from EDCI to HATU for amide bond formation, improving yields from 45% to 72% .

- Microwave Assistance : Reduce reaction time from 24h to 2h (100°C, 150W) while maintaining >90% conversion .

Q. What advanced techniques are used to resolve overlapping signals in NMR spectra?

- 2D NMR : HSQC and HMBC correlate H-C couplings to assign quaternary carbons in the sulfonamide group .

- DOSY : Differentiate between monomeric and aggregated species in DMSO-d solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.